molecular formula C17H16BrN5O3 B2828022 5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide CAS No. 1396814-04-2

5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide

Cat. No. B2828022
CAS RN: 1396814-04-2
M. Wt: 418.251
InChI Key: LVCACMRCDDXNMV-UHFFFAOYSA-N
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Description

5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide is a useful research compound. Its molecular formula is C17H16BrN5O3 and its molecular weight is 418.251. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been explored in the context of chemical synthesis and structural analysis. For instance, its derivatives have been utilized in the synthesis of pyrrolidinone and imidazo[1,2-a]pyridine structures. These processes often involve copper-mediated reactions and are significant for constructing complex molecular architectures (Clark et al., 1999); (Zhou et al., 2016).

Biological Activity

  • Derivatives of the compound have shown promising biological activities. For example, specific analogs have been identified as potent antiprotozoal agents, offering new avenues for therapeutic applications (Ismail et al., 2004). Furthermore, some derivatives demonstrate significant insecticidal activities, highlighting their potential in pest control strategies (Qi et al., 2014).

Material Science and Polymer Chemistry

  • In the field of materials science, this compound's framework has been utilized in developing thermally stable polyamides with pendant 1,3,4-oxadiazole units. These materials are notable for their high molecular weight and potential applications in areas requiring durable and stable polymers (Mansoori et al., 2011).

properties

IUPAC Name

5-bromo-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O3/c1-10-20-17(26-22-10)11-2-5-15(19-8-11)23-7-6-12(9-23)21-16(24)13-3-4-14(18)25-13/h2-5,8,12H,6-7,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCACMRCDDXNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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